ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 1-[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate often involves complex reactions, where N-acyl and N-sulfonyl groups play a significant role. For instance, the anodic methoxylation of piperidine derivatives has been studied, showing the influence of N-acyl and N-sulfonyl groups on the reaction outcomes (Golub & Becker, 2015). Such insights contribute to understanding the synthetic pathways that might be applicable to the target compound.
Molecular Structure Analysis
Studies on similar compounds reveal the importance of molecular structure analysis in understanding the compound's behavior and potential applications. For example, research on the crystal and molecular structures of related compounds provides essential data on stability and reactivity, offering a basis for predicting the behavior of this compound under various conditions (Kaur et al., 2012).
Chemical Reactions and Properties
The reactivity of piperidine derivatives, including those with sulfonyl groups, has been extensively explored. Piperidine analogues demonstrate a wide range of chemical reactions, influenced by their substituents (Prisinzano et al., 2002). Understanding these reactions helps predict the chemical behavior of this compound in synthetic and biological contexts.
properties
IUPAC Name |
ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-32-24(28)19-13-15-25(16-14-19)23(27)17-26(20-7-5-18(2)6-8-20)33(29,30)22-11-9-21(31-3)10-12-22/h5-12,19H,4,13-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGJGEYDBATDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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